(E)-2-(1H-benzimidazol-2-yl)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one
Overview
Description
(E)-2-(1H-benzimidazol-2-yl)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzimidazole core linked to a nitrophenyl and a phenylprop-2-en-1-one moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzimidazol-2-yl)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Aldol Condensation: The benzimidazole derivative is then subjected to an aldol condensation reaction with 2-nitrobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the this compound compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1H-benzimidazol-2-yl)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The phenylprop-2-en-1-one moiety can undergo oxidation reactions to form corresponding epoxides or other oxidized products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Major Products Formed
Reduction: Formation of (E)-2-(1H-benzimidazol-2-yl)-3-(2-aminophenyl)-1-phenylprop-2-en-1-one.
Substitution: Formation of various substituted benzimidazole derivatives.
Oxidation: Formation of epoxides or other oxidized products.
Scientific Research Applications
Chemistry
Catalysis: Benzimidazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the development of organic semiconductors and other advanced materials.
Biology
Antimicrobial Agents: Benzimidazole derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.
Anticancer Agents: Some benzimidazole compounds exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis.
Medicine
Therapeutic Agents: Benzimidazole derivatives are explored for their potential use in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Dyes and Pigments: Benzimidazole compounds can be used in the production of dyes and pigments due to their chromophoric properties.
Mechanism of Action
The mechanism of action of (E)-2-(1H-benzimidazol-2-yl)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to the modulation of various biochemical pathways. For example, they may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(1H-benzimidazol-2-yl)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one: Unique due to its specific substitution pattern and combination of functional groups.
Benzimidazole: The parent compound with a simple benzimidazole ring.
2-Nitrobenzaldehyde: A common precursor in the synthesis of nitrophenyl derivatives.
Acetophenone: A key component in the aldol condensation reaction.
Uniqueness
This compound is unique due to its combination of a benzimidazole core with a nitrophenyl and phenylprop-2-en-1-one moiety, which may impart distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3/c26-21(15-8-2-1-3-9-15)17(14-16-10-4-7-13-20(16)25(27)28)22-23-18-11-5-6-12-19(18)24-22/h1-14H,(H,23,24)/b17-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNNDAAMFXQSQK-VKAVYKQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=CC=C2[N+](=O)[O-])C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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